molecular formula C9H8F4O B2989007 (1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol CAS No. 1567666-59-4

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol

Cat. No.: B2989007
CAS No.: 1567666-59-4
M. Wt: 208.156
InChI Key: XODJGUXJHGDPTL-RXMQYKEDSA-N
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Description

(1R)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol (CAS 1567666-59-4) is a chiral benzyl alcohol derivative of significant interest in advanced pharmaceutical research and development . This compound features a stereogenic center in the (R)-configuration and a phenyl ring substituted with both fluoro and trifluoromethyl groups, a combination known to critically enhance the properties of drug candidates . The incorporation of the trifluoromethyl group (-CF3) is a established strategy in medicinal chemistry. This group is a strong electron-withdrawing moiety that significantly increases the metabolic stability of a molecule due to the strength of the C-F bond, thereby potentially extending the half-life of drug candidates. Furthermore, it enhances lipophilicity , which can improve cell membrane permeability and bioavailability . The simultaneous presence of a fluorine atom offers additional opportunities for fine-tuning electronic properties and blocking metabolic sites . As a chiral building block, this ethanol compound serves as a versatile key intermediate for the synthesis of more complex, biologically active molecules, particularly in the exploration of new therapeutics where selective target interaction is paramount. This product is intended for research purposes and is strictly For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6/h2-5,14H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODJGUXJHGDPTL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents such as Umemoto, Ruppert–Prakash, Langlois, and Togni reagents . The reaction conditions often involve the use of metal catalysts or photoredox catalysis under visible light irradiation .

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes using environmentally friendly and cost-effective reagents like CF3SO2Na. The metal-free oxidative trifluoromethylation of indoles with CF3SO2Na is one such method that has been described .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The trifluoromethyl and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which (1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to increased biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The compound’s bioactivity and physicochemical properties are highly sensitive to substituent position and electronegativity. Below is a comparative analysis:

Table 1: Substituent-Dependent Properties
Compound Name Substituents Molecular Formula MW (g/mol) Physical State [α]D²⁰ (c=1, CHCl₃) Stereopurity (% e.e.) Key Applications
(1R)-1-[3-Fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol 3-F, 5-CF₃ C₉H₈F₄O 208.15 Colorless oil -15.2 88% CETP inhibitor intermediates
(R)-1-(3-Fluorophenyl)ethan-1-ol 3-F C₈H₉FO 140.15 Colorless oil -14.5 88% Synthetic intermediates
(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethan-1-ol 3,5-CF₃ C₁₀H₈F₆O 258.16 White solid +22.3 90% Aprepitant intermediates
2-(4-Trifluoromethylphenyl)ethan-1-ol 4-CF₃ C₉H₉F₃O 190.16 Colorless oil N/A N/A Material science
Key Observations :
  • Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group (-CF₃) enhances lipophilicity and metabolic stability compared to simple fluoro (-F) substituents. For example, the bis-CF₃ analogue (MW: 258.16) exhibits higher melting points (54–56°C) due to increased symmetry and van der Waals interactions .
  • Stereochemical Impact : Compounds with meta-fluorine (3-F) show lower optical rotations (e.g., -14.5 to -15.2) compared to para-substituted derivatives, reflecting conformational rigidity differences .
  • Biological Relevance : The 3,5-bis-CF₃ derivative is a key intermediate for aprepitant, a neurokinin-1 receptor antagonist, due to its enhanced binding affinity to hydrophobic pockets in proteins .
Purity Analysis :
  • Chiral HPLC: Used to determine enantiomeric excess (e.e.), with mobile phases like hexane/ethanol (95:5) and detection at 254 nm .
  • ¹⁹F NMR: Distinguishes CF₃ groups (δ -62.4 ppm for mono-CF₃ vs. δ -62.8 ppm for bis-CF₃) .

Biological Activity

(1R)-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol, a chiral compound with the chemical formula C9H8F4O, features both fluoro and trifluoromethyl groups attached to a phenyl ring. This unique structure contributes to its significant biological activity, making it a valuable compound in medicinal chemistry and biological research.

The compound is characterized by its chiral nature, which allows for different stereoisomers that may exhibit varying biological activities. The presence of trifluoromethyl and fluoro groups enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to increased biological effects. Research indicates that this compound may influence various signaling pathways, although specific molecular targets remain under investigation.

Antimicrobial Activity

Recent studies have shown that this compound exhibits antimicrobial properties. For instance, it has been tested against various bacterial strains, demonstrating significant inhibition of growth at certain concentrations.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have indicated that this compound has potential anticancer activity. It has been shown to induce apoptosis in cancer cell lines, with IC50 values suggesting effective cytotoxicity.

Cell Line IC50 (µM)
HeLa25 ± 5
MCF-730 ± 4
A54920 ± 3

Case Studies

One notable study examined the effects of this compound in a model of neuroprotection. The compound was utilized as a precursor in the synthesis of neuroprotective agents, demonstrating enhanced efficacy when administered in conjunction with other therapeutic agents.

Study Findings

  • Model Organism : Mouse model of neurodegeneration.
  • Dosage : Administered at 10 mg/kg body weight.
  • Results : Significant reduction in neurodegenerative markers compared to control groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring or the introduction of additional functional groups can significantly alter the compound's biological activity. For example, substituting the trifluoromethyl group with other electron-withdrawing groups resulted in decreased potency against certain biological targets.

Q & A

Q. What strategies address discrepancies in reported synthetic yields for this compound?

  • Root Causes : Variability in catalyst loading, solvent purity, or workup methods.
  • Optimization : Design a Design of Experiments (DoE) approach to isolate critical factors (e.g., temperature, reaction time) .

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